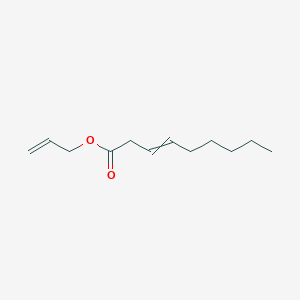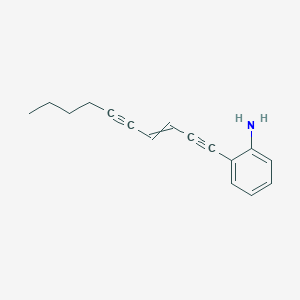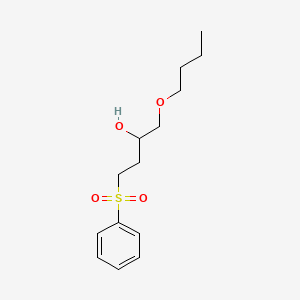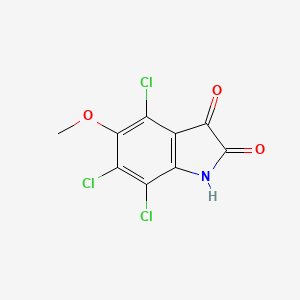![molecular formula C17H23NO4 B14208606 Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- CAS No. 823797-48-4](/img/structure/B14208606.png)
Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- is a chemical compound with the molecular formula C17H23NO4 It is known for its unique structure, which includes a cyclohexane ring, an acetamide group, and a 2,4-dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- typically involves the reaction of cyclohexaneacetic acid with N-[(2,4-dimethoxyphenyl)methyl]amine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted amides.
Scientific Research Applications
Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-hydroxy-
- Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-amino-
- Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-methyl-
Uniqueness
Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 2,4-dimethoxyphenylmethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
823797-48-4 |
|---|---|
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(2-oxocyclohexyl)acetamide |
InChI |
InChI=1S/C17H23NO4/c1-21-14-8-7-13(16(10-14)22-2)11-18-17(20)9-12-5-3-4-6-15(12)19/h7-8,10,12H,3-6,9,11H2,1-2H3,(H,18,20) |
InChI Key |
WNQDYFCWVORNSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CC2CCCCC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1,2-bis[[4-(1,1-dimethylethyl)-2-ethynylphenyl]ethynyl]-](/img/structure/B14208527.png)



![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)-](/img/structure/B14208547.png)

![6-[2-(3,5-Dimethoxyphenyl)ethenyl]-1-benzothiophene-4-ol](/img/structure/B14208563.png)
![3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole](/img/structure/B14208575.png)

![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)



![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
